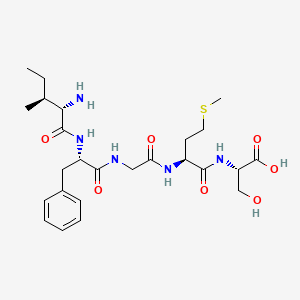![molecular formula C10H8N4 B14223369 1,4-Dihydropyrazino[2,3-g]quinoxaline CAS No. 821801-78-9](/img/structure/B14223369.png)
1,4-Dihydropyrazino[2,3-g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropyrazino[2,3-g]quinoxaline is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines. These compounds are known for their unique structural properties and potential applications in various scientific fields. The structure of this compound consists of a fused ring system containing nitrogen atoms, which imparts distinct electronic and chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrazino[2,3-g]quinoxaline can be synthesized through various synthetic routes. One common method involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired substitution pattern
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
1,4-Dihydropyrazino[2,3-g]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: This compound is investigated for its use in organic electronics and optoelectronic devices due to its electronic properties
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrazino[2,3-g]quinoxaline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS) and hydroxyl radicals, leading to oxidative damage in bacterial cells. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-dione: This compound shares a similar core structure but differs in the presence of additional functional groups.
Dicyanopyrazinoquinoxaline: Another related compound with distinct electronic properties due to the presence of cyano groups
Uniqueness
1,4-Dihydropyrazino[2,3-g]quinoxaline is unique due to its specific ring fusion and nitrogen atom arrangement, which confer distinct electronic and chemical properties. These properties make it a valuable compound for various scientific applications, particularly in the fields of organic electronics and medicinal chemistry .
Properties
CAS No. |
821801-78-9 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
6,9-dihydropyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6,11-12H |
InChI Key |
OFQGQOZLMSBPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=NC=CN=C3C=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
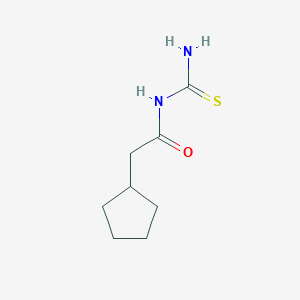

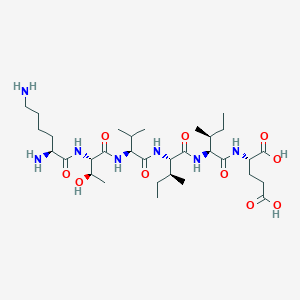
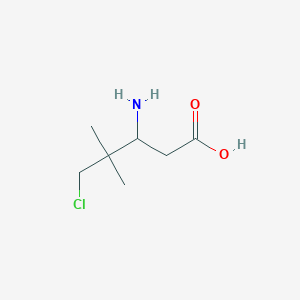
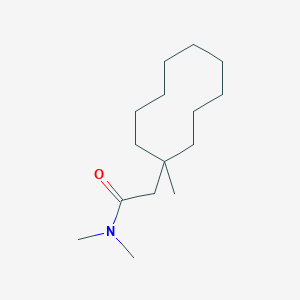
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
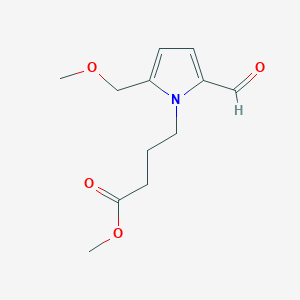

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)

